molecular formula C18H20N2O2 B240673 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide

Numéro de catalogue B240673
Poids moléculaire: 296.4 g/mol
Clé InChI: BJPFHIPTTBSHGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mécanisme D'action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor blood vessels and subsequent tumor necrosis.
Biochemical and physiological effects:
DMXAA has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6). These cytokines play a role in the destruction of tumor blood vessels and subsequent tumor necrosis. DMXAA has also been shown to increase the permeability of tumor blood vessels, which enhances the delivery of chemotherapeutic agents to the tumor.

Avantages Et Limitations Des Expériences En Laboratoire

One major advantage of DMXAA is its ability to enhance the anti-tumor activity of other chemotherapeutic agents and radiation therapy. This makes it a promising candidate for combination therapy. However, DMXAA has also been shown to have limited efficacy in some tumor models, which may limit its usefulness in certain types of cancer.

Orientations Futures

There are several future directions for DMXAA research. One area of interest is the development of DMXAA analogs with improved efficacy and selectivity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from DMXAA therapy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of DMXAA in combination with other chemotherapeutic agents and radiation therapy.
Conclusion:
DMXAA is a small molecule that has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various tumor models. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents and radiation therapy. While DMXAA has limitations in some tumor models, it remains a promising candidate for combination therapy. Future research should focus on the development of DMXAA analogs, the identification of biomarkers, and further clinical trials to evaluate its safety and efficacy.

Méthodes De Synthèse

DMXAA can be synthesized using a multi-step process starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This compound is then reacted with 4-(dimethylamino)phenylacetic acid to form 4-(2-methylbenzoyl)phenylacetic acid. The final step involves the reaction of 4-(2-methylbenzoyl)phenylacetic acid with thionyl chloride and dimethylformamide to form DMXAA.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various tumor models. DMXAA has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents and radiation therapy.

Propriétés

Nom du produit

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methylbenzamide

Formule moléculaire

C18H20N2O2

Poids moléculaire

296.4 g/mol

Nom IUPAC

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-13-6-4-5-7-16(13)18(22)19-15-10-8-14(9-11-15)12-17(21)20(2)3/h4-11H,12H2,1-3H3,(H,19,22)

Clé InChI

BJPFHIPTTBSHGQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

SMILES canonique

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.